N-[(oxan-4-yl)methyl]cyclobutanamine
Overview
Description
N-[(oxan-4-yl)methyl]cyclobutanamine is a cyclobutanamine derivative that has been investigated for its potential therapeutic uses. This compound, also known as PNU-69176E, has a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol.
Preparation Methods
The synthesis of N-[(oxan-4-yl)methyl]cyclobutanamine typically involves the reaction of cyclobutanamine with oxan-4-ylmethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(oxan-4-yl)methyl]cyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxan-4-ylmethyl cyclobutanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research has investigated its potential therapeutic uses, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(oxan-4-yl)methyl]cyclobutanamine can be compared with other cyclobutanamine derivatives, such as:
N-[(oxan-4-yl)methyl]cyclopentanamine: This compound has a similar structure but with a cyclopentane ring instead of a cyclobutane ring.
N-[(oxan-4-yl)methyl]cyclohexanamine: This derivative features a cyclohexane ring, offering different chemical and biological properties.
N-[(oxan-4-yl)methyl]cycloheptanamine: With a cycloheptane ring, this compound exhibits unique characteristics compared to its cyclobutane counterpart.
This compound stands out due to its specific ring structure, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-10(3-1)11-8-9-4-6-12-7-5-9/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYCTEKOZLLLCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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